molecular formula C14H14N2O2 B14268953 2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one CAS No. 159663-63-5

2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14268953
CAS No.: 159663-63-5
M. Wt: 242.27 g/mol
InChI Key: VKFNMAYDUHUWDQ-UHFFFAOYSA-N
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Description

2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that combines a methoxy group, a pyridine ring, and a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid (mCPBA)

    Reduction: Sodium (Na) and ammonium chloride (NH4Cl) in ethanol (EtOH)

    Substitution: Trimethylsilyl cyanide (TMSCN)

Major Products

The major products formed from these reactions include various intermediates that can be further processed to yield the final compound.

Scientific Research Applications

2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine
  • 4-Methoxypyridine
  • 2,6-Dimethoxypyridine
  • 2-Fluoropyridine

Uniqueness

Compared to similar compounds, 2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a methoxy group, a pyridine ring, and a cyclohexa-2,4-dien-1-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

159663-63-5

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-methoxy-6-(pyridin-2-ylmethyliminomethyl)phenol

InChI

InChI=1S/C14H14N2O2/c1-18-13-7-4-5-11(14(13)17)9-15-10-12-6-2-3-8-16-12/h2-9,17H,10H2,1H3

InChI Key

VKFNMAYDUHUWDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NCC2=CC=CC=N2

Origin of Product

United States

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